5-(3,5-DIMETHOXYPHENYL)NICOTINIC ACID
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Overview
Description
5-(3,5-Dimethoxyphenyl)nicotinic acid is a chemical compound that belongs to the family of nicotinic acid derivatives. It has the molecular formula C14H13NO4 and a molecular weight of 259.26 g/mol. This compound is characterized by the presence of a nicotinic acid moiety substituted with a 3,5-dimethoxyphenyl group, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,5-Dimethoxyphenyl)nicotinic acid can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production methods for this compound may involve the use of commercially available raw materials such as 3-methylpyridine and 5-ethyl-2-methylpyridine . These methods focus on optimizing reaction conditions to achieve high yields and purity while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-(3,5-Dimethoxyphenyl)nicotinic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The aromatic ring of the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
5-(3,5-Dimethoxyphenyl)nicotinic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.
Industry: The compound is used in the development of optoelectronic materials, such as nonlinear optical materials for photonics.
Mechanism of Action
The mechanism of action of 5-(3,5-Dimethoxyphenyl)nicotinic acid involves its interaction with molecular targets and pathways in biological systems. As a derivative of nicotinic acid, it may act as a precursor for nicotinamide coenzymes, which play crucial roles in redox reactions and metabolic pathways . Additionally, the compound may exhibit direct effects, such as antilipolytic, vasodilatory, and neuroprotective functions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-(3,5-Dimethoxyphenyl)nicotinic acid include other nicotinic acid derivatives, such as:
Nicotinic acid:
Nicotinamide: Another derivative of nicotinic acid, which serves as a precursor for nicotinamide adenine dinucleotide (NAD) and its phosphorylated form (NADP).
Indole derivatives: Compounds containing the indole nucleus, which exhibit diverse biological activities.
Uniqueness
This compound is unique due to the presence of the 3,5-dimethoxyphenyl group, which imparts distinct chemical and physical properties. This substitution enhances its potential for various applications, particularly in the development of optoelectronic materials and as a building block for complex molecule synthesis.
Properties
IUPAC Name |
5-(3,5-dimethoxyphenyl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c1-18-12-4-9(5-13(6-12)19-2)10-3-11(14(16)17)8-15-7-10/h3-8H,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFTYCLHDKJDQPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=CC(=CN=C2)C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80687853 |
Source
|
Record name | 5-(3,5-Dimethoxyphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80687853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1258612-89-3 |
Source
|
Record name | 5-(3,5-Dimethoxyphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80687853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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